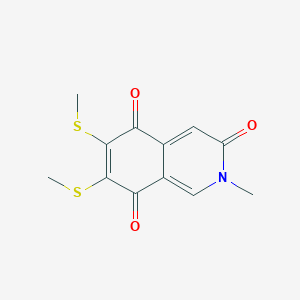
Perfragilin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfragilin B is a natural product that was first isolated from the marine sponge Pericharax heteroraphis. It belongs to the class of cyclic peptides and has a unique structure that consists of 11 amino acid residues. Perfragilin B has been found to possess various biological activities, including antitumor, antifungal, and antibacterial properties.
Wissenschaftliche Forschungsanwendungen
Chemical Characteristics and Origin
Perfragilin B is a unique isoquinolinequinone isolated from the bryozoan Membranipora perfragilis. Its structure, featuring a thiomethyl group at both C(6) and C(7) positions, causes significant deviations from planarity in the isoquinoline ring system (Choi, Park, Schmitz, & van Altena, 1993). The thiomethyl ether functionality in perfragilin B is relatively uncommon and contributes to its distinct chemical properties (Rizvi, Hossain, & van der Helm, 1993).
Synthesis and Cytotoxicity
Perfragilin B's synthesis involves key steps like the Diels-Alder reaction to produce the isoquinoline skeleton. This synthesis is significant for studying its cytotoxic properties and for potential applications in biomedical research (Park & Schmitz, 1993). Additionally, research into the synthesis of perfragilin A and B, as well as their analogues, sheds light on the cytotoxicity evaluation of these compounds, offering insights into their potential therapeutic applications (Ferreira, Park, Schmitz, & Valeriote, 2003).
Eigenschaften
CAS-Nummer |
146764-79-6 |
|---|---|
Produktname |
Perfragilin B |
Molekularformel |
C12H11NO3S2 |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
2-methyl-6,7-bis(methylsulfanyl)isoquinoline-3,5,8-trione |
InChI |
InChI=1S/C12H11NO3S2/c1-13-5-7-6(4-8(13)14)9(15)11(17-2)12(18-3)10(7)16/h4-5H,1-3H3 |
InChI-Schlüssel |
YCRBNFTXGDZHPI-UHFFFAOYSA-N |
SMILES |
CN1C=C2C(=CC1=O)C(=O)C(=C(C2=O)SC)SC |
Kanonische SMILES |
CN1C=C2C(=CC1=O)C(=O)C(=C(C2=O)SC)SC |
Synonyme |
perfragilin B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



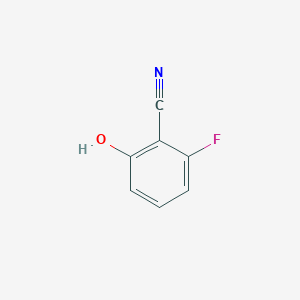
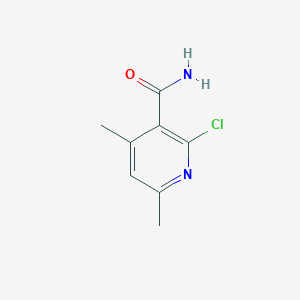
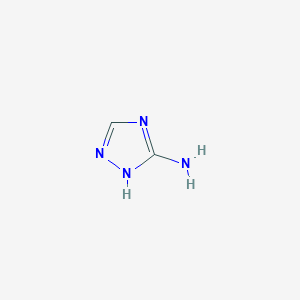

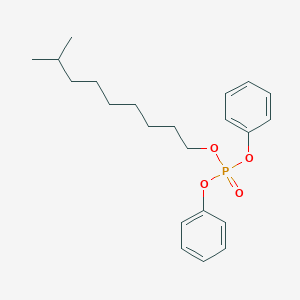
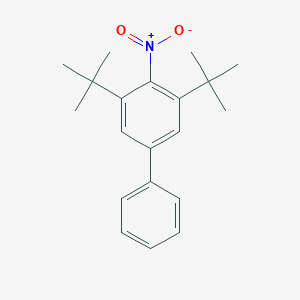
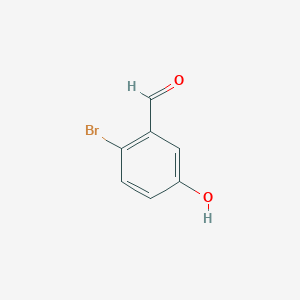
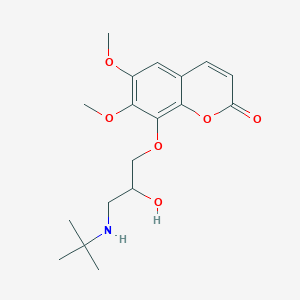
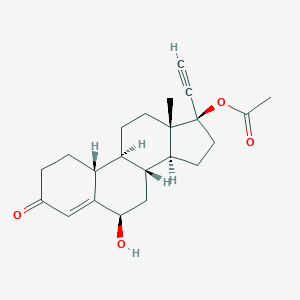
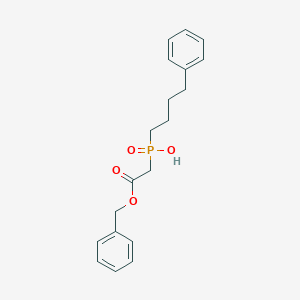
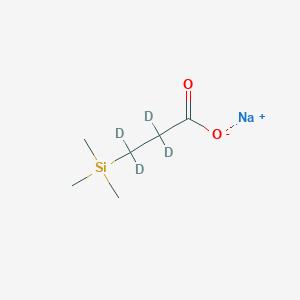
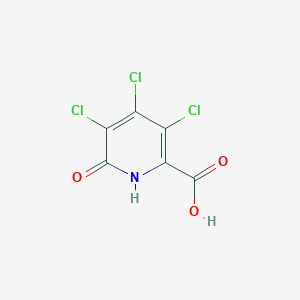
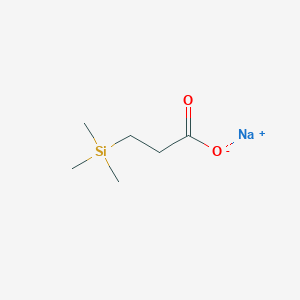
![2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B118980.png)